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Compound of Interest

Compound Name: 2-Acetyl-4-methylpyridine

Cat. No.: B1362710 Get Quote

An In-depth Technical Guide on Hazard Identification, Risk Assessment, and Future Research

Directions

Authored by: Gemini, Senior Application Scientist
Introduction: Beyond the Datasheet
2-Acetyl-4-methylpyridine (CAS No. 59576-26-0) is a substituted pyridine derivative with

applications in chemical synthesis.[1][2] While readily available for research and development,

a comprehensive understanding of its toxicological profile is paramount for ensuring laboratory

safety and accurately assessing its potential as a scaffold in drug discovery. This guide moves

beyond standard safety data sheet (SDS) information to provide a deeper, more technical

analysis of the known and inferred toxicological properties of this compound. We will explore

the existing data, delineate the critical data gaps, and provide a framework for a thorough

toxicological evaluation based on internationally recognized protocols. This document is

intended for researchers, chemists, and toxicologists who require a nuanced understanding of

the potential hazards associated with 2-Acetyl-4-methylpyridine to inform safe handling

practices and guide future research.

Physicochemical Properties and Toxicological
Overview
A foundational understanding of a compound's physical and chemical characteristics is

essential for predicting its toxicokinetic and toxicodynamic behavior.
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Property Value Source

Molecular Formula C₈H₉NO

Molecular Weight 135.16 g/mol

Appearance
White to gray to brown powder

or lump
[3]

Melting Point 30-34 °C [4]

GHS Hazard Classification

Skin Irritation (Category 2),

Eye Irritation (Category 2),

Specific target organ toxicity —

Single exposure (Category 3),

Respiratory system

[5]

Hazard Statements

H315: Causes skin irritation,

H319: Causes serious eye

irritation, H335: May cause

respiratory irritation

The Globally Harmonized System (GHS) classifications for 2-Acetyl-4-methylpyridine
consistently point towards it being an irritant to the skin, eyes, and respiratory tract.[5] This

necessitates the use of appropriate personal protective equipment (PPE), including gloves, eye

protection, and respiratory protection, particularly when handling the powdered form. Beyond

these immediate irritant effects, a significant lack of publicly available data on other critical

toxicological endpoints, such as acute systemic toxicity, genotoxicity, carcinogenicity, and

reproductive toxicity, underscores the need for a cautious approach and further investigation.

Mechanistic Insights and Structure-Activity
Relationships (SAR)
In the absence of direct mechanistic studies on 2-Acetyl-4-methylpyridine, we can infer

potential toxicological pathways by examining related pyridine derivatives. The toxicity of

pyridine and its analogues is often linked to oxidative stress.[6] Pyridine exposure can lead to

the excessive formation of reactive oxygen species (ROS), causing damage to lipids, DNA, and
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proteins.[6] This can trigger cytotoxicity and genotoxicity through ROS-mediated mitochondrial

pathways.[6]

The metabolic fate of 2-Acetyl-4-methylpyridine is also a critical consideration. Studies on the

closely related 2-acetylpyridine show that its biotransformation in rat liver S9 fractions primarily

involves the enantioselective reduction of the carbonyl group, rather than N-oxidation, and

does not heavily involve cytochrome P-450 enzymes.[7] This suggests that the primary

metabolites may be the corresponding secondary alcohols. The toxicological profile of these

metabolites would also need to be considered in a full risk assessment, in line with FDA

guidance on the safety testing of drug metabolites.[6][8]

The methyl and acetyl substitutions on the pyridine ring will influence the compound's

lipophilicity and electronic properties, which in turn affect its absorption, distribution,

metabolism, excretion, and ultimately, its toxicity. Structure-toxicity relationship studies on a

broad range of substituted pyridines have shown that these properties are key determinants of

their toxicological effects.[9]

Recommended Toxicological Testing Workflow
A comprehensive toxicological evaluation of 2-Acetyl-4-methylpyridine should follow a

structured, tiered approach, starting with in vitro assays and progressing to in vivo studies as

necessary. This workflow prioritizes animal welfare by minimizing the use of in vivo testing

where possible.
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Phase 1: In Vitro Assessment

Phase 2: Acute Toxicity Assessment

Phase 3: Repeated Dose & Chronic Toxicity

Genotoxicity

Acute Oral Toxicity (OECD 420/423/425)

If positive

Cytotoxicity Skin Irritation (OECD 439)

Skin Irritation (OECD 404)

If inconclusive or required

Eye Irritation (e.g., BCOP)

Eye Irritation (OECD 405)

If inconclusive or required

Repeated Dose Toxicity (28-day/90-day)

Based on risk assessment

Acute_Dermal_Toxicity

Carcinogenicity Reproductive_Toxicity

Click to download full resolution via product page

Caption: A tiered approach to the toxicological evaluation of 2-Acetyl-4-methylpyridine.

Experimental Protocols
The following are detailed, step-by-step methodologies for key toxicological assays, based on

OECD guidelines. These protocols provide a self-validating system for assessing the toxicity of

2-Acetyl-4-methylpyridine.

Acute Oral Toxicity - Fixed Dose Procedure (OECD
Guideline 420)
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This method is designed to estimate the acute oral toxicity of a substance with the use of fewer

animals compared to traditional LD50 tests.[10]

Principle: The test involves administering the substance at one of a series of fixed dose levels

(5, 50, 300, and 2000 mg/kg body weight) to a small number of animals. The initial dose is

selected based on a preliminary sighting study.[10]

Methodology:

Sighting Study: A single animal is dosed at a starting dose (e.g., 300 mg/kg). The outcome

determines the starting dose for the main study.

Main Study:

A group of animals (typically 5 females, as they are often more sensitive) is dosed with the

selected starting dose.[10]

If no mortality is observed, the next higher fixed dose is used in another group of animals.

If mortality is observed, the next lower fixed dose is used.

This process is continued until the dose causing evident toxicity or no more than one

death is identified.

Observations: Animals are observed for signs of toxicity and mortality for at least 14 days.

Observations include changes in skin, fur, eyes, and behavior.[10]

Data Analysis: The results are used to classify the substance according to the GHS for acute

oral toxicity.

In Vitro Skin Irritation: Reconstructed Human Epidermis
(RhE) Test Method (OECD Guideline 439)
This in vitro method provides a humane alternative to in vivo skin irritation testing.[11]

Principle: The test substance is applied topically to a three-dimensional reconstructed human

epidermis (RhE) model. Cell viability is then measured to assess the irritant potential.[11]
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Methodology:

Tissue Preparation: Commercially available RhE models are equilibrated in culture medium.

[12]

Test Substance Application: A defined amount of 2-Acetyl-4-methylpyridine is applied to

the surface of the RhE tissue.

Exposure and Incubation: The tissues are exposed to the test substance for a specified

period (e.g., 60 minutes), after which the substance is removed by rinsing. The tissues are

then incubated for a post-exposure period (e.g., 24-42 hours).[12]

Viability Assessment: Cell viability is determined using a quantitative assay, typically the MTT

(3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12]

Data Analysis: The substance is classified as a skin irritant (GHS Category 2) if the mean

tissue viability is reduced to ≤ 50% of the negative control.[11]

Start Equilibrate RhE Tissues Apply Test Substance Expose (e.g., 60 min) Rinse & Post-Incubate (e.g., 24h) Perform MTT Assay Measure Cell Viability Classify

Irritant (≤50% Viability)Yes

Non-Irritant (>50% Viability)
No

End

Click to download full resolution via product page

Caption: Workflow for the In Vitro Skin Irritation Test (OECD 439).

Acute Eye Irritation/Corrosion (OECD Guideline 405)
This in vivo test is conducted when in vitro data is not sufficient for classification. A weight-of-

evidence approach, including data from skin irritation studies, should be used to justify the

need for this test.[13]

Principle: The test substance is applied in a single dose to one eye of an experimental animal

(typically a rabbit), with the other eye serving as a control. The degree of eye irritation is

evaluated by scoring lesions of the cornea, iris, and conjunctiva.[14]
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Methodology:

Animal Selection and Preparation: Healthy young adult albino rabbits are used. The use of

topical anesthetics and systemic analgesics is recommended to minimize pain and distress.

[13]

Test Substance Application: A single dose (0.1 mL of liquid or 0.1 g of solid) is instilled into

the conjunctival sac of one eye.[15]

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[14] If

irritation persists, observations may continue for up to 21 days.[16]

Scoring: Ocular lesions are scored according to a standardized system for the cornea

(opacity), iris, and conjunctiva (redness and chemosis).[15]

Data Analysis: The scores are used to classify the substance based on the severity and

reversibility of the eye damage.

Bacterial Reverse Mutation Test (Ames Test, OECD
Guideline 471)
This is a widely used in vitro test for identifying substances that can cause gene mutations.[17]

Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli with

pre-existing mutations that render them unable to synthesize an essential amino acid (histidine

for Salmonella, tryptophan for E. coli). The test substance is incubated with the bacteria, and

the number of revertant colonies (bacteria that have regained the ability to synthesize the

amino acid) is counted.[17]

Methodology:

Strain Selection: A standard set of bacterial strains is used to detect different types of point

mutations.

Metabolic Activation: The test is performed with and without the addition of a mammalian

metabolic activation system (e.g., rat liver S9 fraction) to detect metabolites that may be

mutagenic.
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Exposure: The test substance is incubated with the bacterial strains at a range of

concentrations.

Plating and Incubation: The treated bacteria are plated on a minimal agar medium lacking

the essential amino acid and incubated for 48-72 hours.

Data Analysis: A substance is considered mutagenic if it causes a concentration-related

increase in the number of revertant colonies compared to the negative control.

Conclusion and Future Directions
The available toxicological data for 2-Acetyl-4-methylpyridine is limited, with the primary

established hazards being skin, eye, and respiratory irritation.[5] While structure-activity

relationships with other pyridine derivatives suggest potential for oxidative stress-mediated

toxicity,[6] a comprehensive toxicological profile is lacking. There is a critical need for further

research to address the significant data gaps in acute systemic toxicity, genotoxicity,

carcinogenicity, and reproductive toxicity.

The experimental protocols outlined in this guide, based on OECD guidelines, provide a clear

and scientifically rigorous framework for generating the necessary data to perform a thorough

risk assessment. For drug development professionals, understanding these data gaps is

crucial. If 2-Acetyl-4-methylpyridine is to be considered as a scaffold for new chemical

entities, a full toxicological characterization is not just a regulatory requirement but a

fundamental aspect of responsible drug design. The insights gained from such studies will be

invaluable in ensuring the safety of this compound in both research and potential future

applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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